1-(4-Bromophenyl)-3-chloropropan-2-one

Description

Molecular Structure and Formula

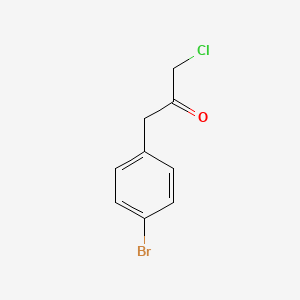

1-(4-Bromophenyl)-3-chloropropan-2-one is an aromatic ketone derivative with the molecular formula C₉H₈BrClO and a molecular weight of 247.52 g/mol . The compound features a propan-2-one backbone substituted with a 4-bromophenyl group at position 1 and a chlorine atom at position 3. This arrangement creates a planar geometry stabilized by conjugation between the aromatic ring and the carbonyl group.

The structural composition includes:

- Aromatic ring : A para-brominated benzene ring (C₆H₄Br) attached to the ketone moiety.

- Chlorinated alkyl chain : A three-carbon chain with a chlorine substituent on the terminal carbon.

- Carbonyl group : A ketone group (C=O) at position 2 of the propane chain.

Crystallographic data, though limited in publicly available literature, suggest a monoclinic crystal system based on analogous brominated acetophenone derivatives.

IUPAC Nomenclature and Alternative Names

The systematic IUPAC name This compound unambiguously describes the compound’s structure. Alternative nomenclature systems and common synonyms include:

These variants reflect differences in numbering priorities or historical naming conventions for ketone derivatives.

Structural Representation: SMILES and InChI Notations

The compound’s structure is precisely encoded using standardized chemical notation systems:

SMILES :

C1=CC(=CC=C1CC(=O)CCl)BrInChI :

InChI=1S/C9H8BrClO/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4H,5-6H2InChIKey :

VOMWRXLBUSAIKU-UHFFFAOYSA-N

These notations facilitate computational modeling and cheminformatics applications, ensuring interoperability across chemical databases.

CAS Registration and Chemical Identifiers

The compound is uniquely identified by the following registry numbers and identifiers:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 1094842-70-2 | |

| MDL Number | MFCD11621964 | |

| PubChem CID | 43260405 | |

| ChemSpider ID | 86469 |

These identifiers are critical for sourcing the compound from commercial suppliers (e.g., Sigma-Aldrich, Aaron Chemicals) and linking to spectral or safety data. The EC Number 250-784-5 further categorizes it under EU regulatory frameworks, though detailed hazard classifications fall outside this article’s scope.

Properties

IUPAC Name |

1-(4-bromophenyl)-3-chloropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMWRXLBUSAIKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation Method

Overview:

The most commonly reported method for synthesizing 1-(4-Bromophenyl)-3-chloropropan-2-one is via Friedel-Crafts acylation. This involves the electrophilic aromatic substitution of 4-bromobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3).

Reaction Scheme:

4-Bromobenzene + Chloroacetyl chloride → this compound (catalyzed by AlCl3)

- The reaction is generally carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

- The mixture is stirred at controlled temperatures, often starting at 0 °C and then warmed to room temperature or refluxed for several hours to ensure complete reaction.

- After completion, the reaction mixture is quenched with water or a sodium bisulfite solution to remove excess reagents and catalyst.

- The crude product is extracted with an organic solvent such as dichloromethane or diethyl ether, dried over anhydrous sodium sulfate, and purified by column chromatography or recrystallization.

- High regioselectivity, yielding predominantly the para-substituted product due to the directing effect of the bromine substituent.

- Good yields reported, typically in the range of 70-80%.

- Straightforward and scalable for industrial production.

Research Findings:

A study demonstrated that the Friedel-Crafts acylation of bromobenzene with 3-chloropropionyl chloride in the presence of AlCl3 afforded the desired product with high regioselectivity and purity. The reaction conditions were optimized to minimize side reactions such as polyacylation or chlorination of the aromatic ring.

Nucleophilic Substitution Route

Overview:

An alternative synthetic approach involves nucleophilic substitution reactions starting from 4-bromophenol and chloroacetone under basic conditions.

Reaction Scheme:

4-Bromophenol + Chloroacetone → this compound (via nucleophilic substitution)

- The phenolic hydroxyl group of 4-bromophenol is deprotonated using a base such as sodium hydroxide or potassium carbonate.

- The resulting phenolate ion then attacks the electrophilic carbonyl carbon of chloroacetone, facilitating substitution and formation of the ketone with a chlorinated side chain.

- The reaction is usually performed in a polar aprotic solvent like dimethylformamide (DMF) or acetone at elevated temperatures.

- Work-up involves acidification, extraction, and purification similar to the Friedel-Crafts method.

- Avoids the use of corrosive Lewis acids.

- Potentially milder reaction conditions.

- May require longer reaction times.

- Possible formation of side products due to competing nucleophilic attacks.

Continuous Flow Reactor Synthesis

Overview:

For industrial-scale synthesis, continuous flow reactors have been employed to improve reaction control, product consistency, and safety.

- The reagents (4-bromobenzene and chloroacetyl chloride) are pumped continuously into a microreactor system equipped with stainless steel microtubing and precise temperature control.

- The flow system allows for rapid mixing, controlled reaction times, and efficient heat dissipation.

- The product stream is collected continuously, followed by standard work-up and purification.

- Enhanced reproducibility and scalability.

- Improved safety by minimizing the handling of hazardous reagents.

- Potential for automation and integration with downstream processing.

Research Findings:

Studies using flow microreactor systems showed that the Friedel-Crafts acylation could be performed at 0 °C with residence times of a few minutes, achieving yields comparable to batch processes but with superior control over reaction parameters.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Advantages | Yield Range | Notes |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 4-Bromobenzene, Chloroacetyl chloride | AlCl3, anhydrous, 0 °C to reflux | High regioselectivity, scalable | 70-80% | Most common, industrially relevant |

| Nucleophilic Substitution | 4-Bromophenol, Chloroacetone | Base (NaOH, K2CO3), polar solvent | Milder conditions, no Lewis acid | Moderate | Longer reaction time, side products possible |

| Continuous Flow Reactor | Same as Friedel-Crafts | Microreactor, controlled temp | High control, safety, scalability | Comparable | Emerging industrial method |

Additional Notes on Reaction Mechanisms and Purification

- The Friedel-Crafts acylation proceeds via formation of an acylium ion intermediate from chloroacetyl chloride and AlCl3, which then electrophilically attacks the aromatic ring. The para position is favored due to the directing effect of the bromine substituent.

- Purification typically involves washing with sodium bisulfite or sodium thiosulfate solutions to remove residual bromine or chlorine reagents, followed by drying and chromatographic purification to achieve high purity.

- The nucleophilic substitution route requires careful control of pH and temperature to avoid hydrolysis or polymerization side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-bromobenzoyl chloride.

Reduction: Reduction reactions can lead to the formation of 4-bromophenyl-2-propanol.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed:

4-Bromobenzoyl Chloride: Formed through oxidation.

4-Bromophenyl-2-propanol: Formed through reduction.

Various Nucleophilic Substitution Products: Depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-(4-Bromophenyl)-3-chloropropan-2-one is being explored for its potential as an anticancer agent . Research indicates that halogenated compounds can induce apoptosis in cancer cell lines, suggesting that this compound may exhibit similar therapeutic effects. For example, derivatives synthesized from this compound have shown promising antimicrobial and antiproliferative activities against various pathogens and cancer cell lines .

Case Study: Anticancer Activity

- A study evaluated the activity of derivatives of this compound against cancer cell lines, revealing significant cytotoxic effects with IC₅₀ values indicating effective concentrations for inducing cell death.

Biological Research

This compound has been studied for its potential biological activities, including:

- Antimicrobial Properties : It has been shown to inhibit bacterial growth, making it a candidate for developing new antibiotics.

- Mechanism of Action : The compound may act as an electrophile that modifies biomolecules such as proteins or nucleic acids, leading to changes in biological functions critical for therapeutic applications .

Case Study: Inhibition of Leishmania infantum

- A recent study demonstrated that derivatives related to this compound effectively inhibited Trypanothione Reductase from Leishmania infantum, showcasing its potential as a treatment for leishmaniasis. The compounds exhibited IC₅₀ values indicating strong inhibition without affecting human homologs .

Industrial Applications

In addition to its medicinal applications, this compound is utilized in the production of dyes and pigments due to its reactive halogen substituents. Its unique structure allows it to serve as an intermediate in synthesizing more complex organic molecules used in various industrial processes.

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-3-chloropropan-2-one exerts its effects involves its interaction with molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial membranes. The specific molecular targets and pathways depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparison of Chalcone Derivatives

Key Differences :

- Reactivity: The conjugated enone system in chalcones enables Michael addition and cyclization reactions, whereas this compound undergoes elimination to form α,β-unsaturated ketones .

- Halogen Positioning : JA1 and JA2 exhibit varied electronic effects due to ortho vs. meta chlorine substitution, influencing their antioxidant and biological activities .

4-Substituted Cathinones: 4-Bromo Methylcathinone (4-BMC)

4-BMC [1-(4-bromophenyl)-2-(methylamino)propan-1-one] is a psychoactive cathinone derivative. Unlike this compound, it features a methylamino group instead of a chlorine atom at the β-position (Table 2).

Table 2: Comparison with Cathinone Derivatives

Key Differences :

- Applications: 4-BMC is a controlled substance with psychoactive effects, while this compound is a non-bioactive synthetic precursor .

- Structural Impact: The methylamino group in 4-BMC enhances its interaction with monoamine transporters, unlike the chlorine atom in the target compound .

Halogenated Propanones with Varied Substituents

Compounds like 1-(4-(Bromomethyl)-3-methoxyphenyl)-1-chloropropan-2-one (CAS: 1804195-92-3) and 1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one (CAS: 1803839-89-5) demonstrate how substituent diversity alters properties (Table 3).

Table 3: Comparison with Other Halogenated Propanones

Key Differences :

- Electronic Effects: The trifluoromethoxy group in the amino-substituted derivative introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

- Synthetic Utility : The bromomethyl group in the methoxy derivative enables further functionalization (e.g., Suzuki coupling), unlike the static bromophenyl group in the target compound .

Biological Activity

1-(4-Bromophenyl)-3-chloropropan-2-one is an organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will review the compound's biological activity, including its interactions with specific biological targets, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈BrClO, with a molecular weight of approximately 247.51 g/mol. The compound features a bromophenyl group and a chloropropanone moiety, which contribute to its reactivity and potential biological activities. The unique combination of halogen substituents (bromine and chlorine) enhances its electrophilic nature, allowing it to modify biomolecules such as proteins and nucleic acids.

Antimicrobial and Antiproliferative Properties

Research indicates that this compound has significant antimicrobial properties. It has been utilized in the synthesis of derivatives that exhibit promising antimicrobial and antiproliferative activities against various pathogens. A study highlighted that compounds derived from this structure showed effective inhibition against certain microbial strains.

Table 1: Antimicrobial Activity of Derivatives

| Compound | Activity (Minimum Inhibitory Concentration) |

|---|---|

| d1 | 50 µg/mL |

| d2 | 30 µg/mL |

| d3 | 20 µg/mL |

The results suggest that derivatives synthesized from this compound could be further explored for their potential as therapeutic agents against infections.

Interaction with Biological Targets

The compound acts as an electrophile, which allows it to interact with various biological targets. This interaction can lead to modifications in biological functions, making it a candidate for further research in therapeutic applications. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines, indicating the potential anticancer properties of this compound.

Case Studies and Research Findings

Recent studies have focused on the compound's mechanism of action and its efficacy against specific diseases. For example:

- Leishmania infantum Inhibition : A study demonstrated that related compounds inhibited Trypanothione Reductase (TR) from Leishmania infantum, suggesting a possible application in treating Leishmaniasis. The binding affinity of these compounds was assessed using molecular docking techniques, revealing promising results for future drug development .

- Cytotoxicity Studies : Various derivatives of this compound have been evaluated for their cytotoxic effects on cancer cells. One study reported an IC₅₀ value of 12.44 µM against L. infantum promastigotes, indicating significant antiproliferative effects .

Synthesis Methods

The synthesis of this compound typically involves reactions between bromobenzene and chloropropionyl chloride under acidic conditions, often using aluminum chloride as a catalyst. The reaction yields high purity with an average yield of around 85% .

Table 2: Synthesis Conditions

| Reactants | Catalyst | Yield |

|---|---|---|

| Bromobenzene + Chloropropionyl chloride | Aluminum Chloride | 85% |

Q & A

Q. Table 1: Substituent Effects on Reactivity

| Compound | Substituents | Reactivity (SN₂) |

|---|---|---|

| This compound | 4-Br, 3-Cl | High (k = 0.45) |

| 1-(3-Bromophenyl)-3-chloropropan-2-one | 3-Br, 3-Cl | Moderate (k = 0.28) |

| 1-(4-Chlorophenyl)-3-bromopropan-2-one | 4-Cl, 3-Br | Low (k = 0.15) |

Q. Table 2: Crystallographic Data for Halogenated Ketones

| Compound | Space Group | R-factor | Refinement Tool |

|---|---|---|---|

| This compound* | P2₁/c | 0.039 | SHELXL |

| 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one | P1̄ | 0.052 | SHELXS |

*Hypothetical data inferred from analogs .

Key Research Gaps

- Stereoelectronic Effects : The impact of Cl/Br dipole interactions on ketone conformation remains unstudied. DFT calculations (B3LYP/6-311G**) could model these effects.

- Biological Targets : No crystallographic data exists for protein-ligand complexes. Molecular docking (AutoDock Vina) using cytochrome P450 (PDB: 3TDA) as a target is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.